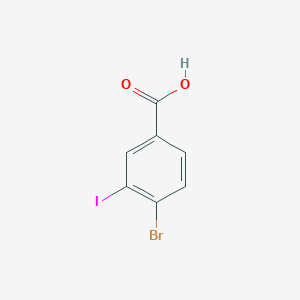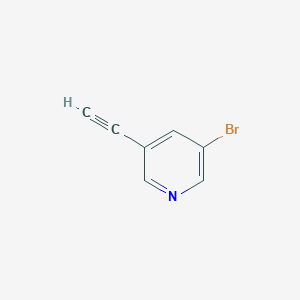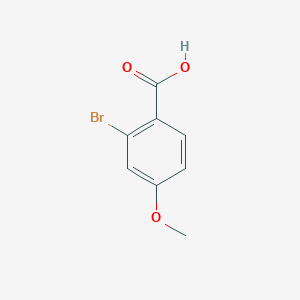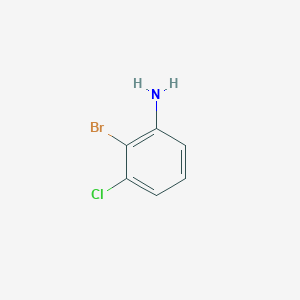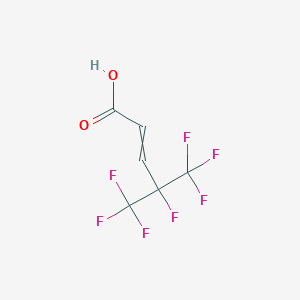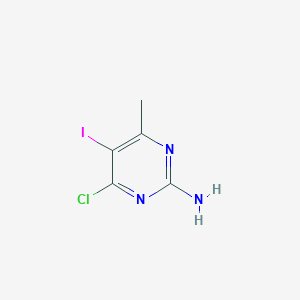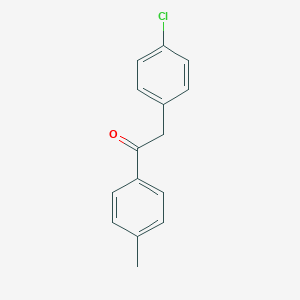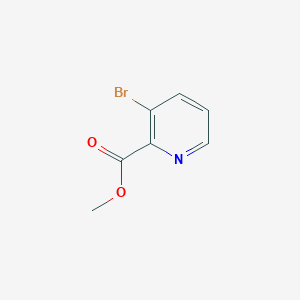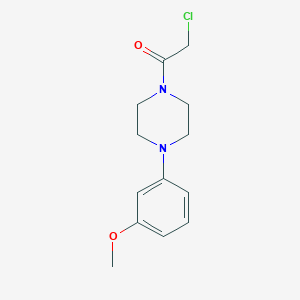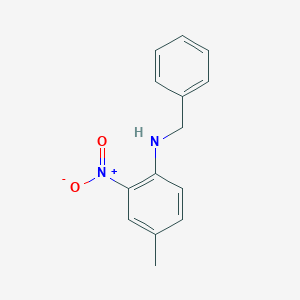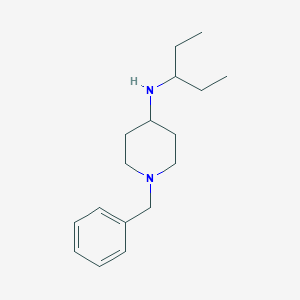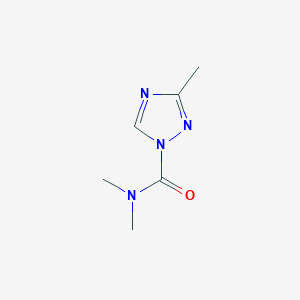
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide, commonly known as TTA, is a chemical compound that has gained significant attention in the field of scientific research. TTA is a heterocyclic compound that contains a triazole ring. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
TTA exerts its effects through various mechanisms. In medicinal chemistry, TTA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. TTA has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation. In biochemistry, TTA inhibits the activity of SREBP, which plays a crucial role in regulating cholesterol and fatty acid synthesis.
Efectos Bioquímicos Y Fisiológicos
TTA has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, TTA has been shown to improve glucose and lipid metabolism, reduce inflammation, and inhibit cancer cell growth. In biochemistry, TTA inhibits the activity of SREBP, leading to a decrease in cholesterol and fatty acid synthesis. TTA has also been shown to improve insulin sensitivity and reduce oxidative stress. In material science, TTA has been shown to serve as a building block for the synthesis of novel polymers and materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TTA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. TTA is also stable under various conditions, making it suitable for use in various experiments. However, TTA has certain limitations, including its limited solubility in water and its potential toxicity at high concentrations. These limitations should be considered when designing experiments using TTA.
Direcciones Futuras
There are several future directions for research on TTA. In medicinal chemistry, further studies are needed to determine the potential of TTA as a therapeutic agent for various diseases, including diabetes, cancer, and inflammation. In biochemistry, further studies are needed to elucidate the molecular mechanisms underlying the inhibitory effects of TTA on SREBP. In material science, further studies are needed to explore the potential of TTA as a building block for the synthesis of novel polymers and materials. Overall, TTA has significant potential for various applications in scientific research, and further studies are needed to fully explore its potential.
Métodos De Síntesis
TTA can be synthesized through various methods, including the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and acetic anhydride. Another method involves the reaction of 3-amino-1,2,4-triazole with trimethyl orthoformate and a carboxylic acid chloride. These methods have been optimized to obtain high yields of TTA with minimal impurities.
Aplicaciones Científicas De Investigación
TTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, TTA has been shown to exhibit antidiabetic, anti-inflammatory, and anticancer properties. In biochemistry, TTA has been studied for its ability to inhibit a specific enzyme called sterol regulatory element-binding protein (SREBP). This enzyme plays a crucial role in regulating cholesterol and fatty acid synthesis. TTA has also been studied for its potential applications in material science, specifically as a building block for the synthesis of novel polymers and materials.
Propiedades
Número CAS |
14803-79-3 |
|---|---|
Nombre del producto |
N,N,3-Trimethyl-1H-1,2,4-triazole-1-carboxamide |
Fórmula molecular |
C6H10N4O |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-5-7-4-10(8-5)6(11)9(2)3/h4H,1-3H3 |
Clave InChI |
UXDKEHLTSDYDDJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=N1)C(=O)N(C)C |
SMILES canónico |
CC1=NN(C=N1)C(=O)N(C)C |
Sinónimos |
1H-1,2,4-Triazole-1-carboxamide, N,N,3-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



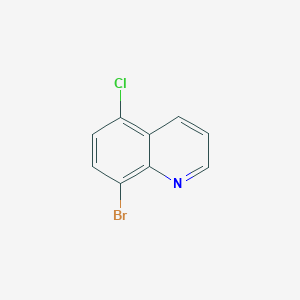
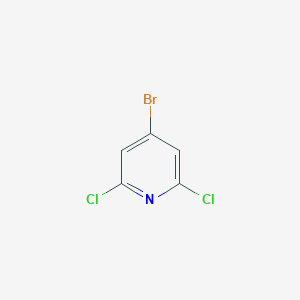
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
